molecular formula C15H9N5O6 B11701930 4-Nitro-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

4-Nitro-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B11701930
M. Wt: 355.26 g/mol
InChI Key: GQWMFJIGJSJVEW-UHFFFAOYSA-N
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Description

4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that features both nitro and indole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and a suitable indole derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to the presence of both nitro and indole groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H9N5O6

Molecular Weight

355.26 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-nitrobenzamide

InChI

InChI=1S/C15H9N5O6/c21-14(8-1-3-9(4-2-8)19(23)24)18-17-13-11-7-10(20(25)26)5-6-12(11)16-15(13)22/h1-7,16,22H

InChI Key

GQWMFJIGJSJVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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